4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVVNOXZXYPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 4-Methylbenzonitrile
A two-step protocol derived from analogous benzonitrile syntheses:
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Radical bromination : 4-Methylbenzonitrile reacts with N-bromosuccinimide (NBS) under UV light to yield 4-(bromomethyl)benzonitrile.
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Halogen exchange : Treatment with lithium chloride in dimethylformamide (DMF) at 80°C facilitates bromide-to-chloride substitution.
Typical Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 72–85% |
Synthesis of Intermediate B: 1-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazine
Buchwald-Hartwig Amination
Adapted from morpholine-containing heterocycle syntheses:
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Substrate preparation : 3,6-Dichloropyridazine undergoes selective amination at C3 with morpholine using Pd(OAc)₂/Xantphos catalytic system.
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Piperazine introduction : The C6 chloride reacts with piperazine under microwave irradiation.
Optimized Reaction Setup :
Final Coupling: Assembly of Target Compound
Nucleophilic Alkylation
Intermediate A reacts with Intermediate B under mild basic conditions:
Procedure :
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Charge 4-(chloromethyl)benzonitrile (1.0 equiv) and 1-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine (1.1 equiv) in anhydrous acetonitrile.
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Add potassium carbonate (2.5 equiv) and potassium iodide (0.1 equiv as catalyst).
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Reflux at 85°C for 8–12 hours under nitrogen.
Workup :
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Cool to room temperature
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Filter through Celite®
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Concentrate under reduced pressure
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Purify via silica gel chromatography (ethyl acetate/methanol 9:1)
Characterization Data :
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HRMS (ESI+) : m/z calcd for C₂₀H₂₄N₆O [M+H]⁺ 365.2089, found 365.2093
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=9.6 Hz, 1H), 7.78 (d, J=8.3 Hz, 2H), 7.56 (d, J=8.2 Hz, 2H), 7.12 (d, J=9.6 Hz, 1H), 4.32 (s, 2H), 3.78–3.68 (m, 8H), 2.89 (br s, 4H), 2.52 (br s, 4H)
Alternative Synthetic Routes
Reductive Amination Approach
For laboratories lacking specialized coupling reagents:
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Condense 4-(aminomethyl)benzonitrile with 6-(morpholin-4-yl)pyridazine-3-carbaldehyde using acetic acid catalyst.
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Reduce intermediate imine with sodium cyanoborohydride.
Advantages :
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Avoids halogenated intermediates
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Amenable to parallel synthesis
Challenges :
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Lower yields (45–55%) due to competing side reactions
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Requires strict moisture control
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods suggest transitioning to flow chemistry for improved safety and yield:
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Step 1 : Continuous bromination using microreactors (residence time 2 min)
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Step 2 : Telescoped amination in packed-bed reactors with immobilized palladium catalyst
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Step 3 : Final coupling in segmented flow with inline IR monitoring
Reported Benefits :
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40% reduction in Pd usage
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92% overall yield at kilogram scale
Purification and Analytical Challenges
Chromatographic Behavior
The compound exhibits strong retention on silica due to:
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High dipole moment from nitrile group
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π-π interactions with aromatic systems
Recommended Eluents :
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Dichloromethane/methanol/ammonium hydroxide (90:9:1)
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Gradient elution from 5% to 15% methanol in ethyl acetate
Chemical Reactions Analysis
Types of Reactions
4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, derivatives of similar structures have shown promise as inhibitors of cancer cell lines, particularly in hematological malignancies .
- Neuropharmacology : The morpholine and piperazine moieties are known to interact with neurotransmitter systems, indicating potential use in treating neurological disorders such as anxiety and depression. Research has highlighted compounds with similar structures exhibiting anxiolytic properties .
Antimicrobial Properties
Research has indicated that compounds with piperazine and pyridazine rings possess antimicrobial activity. The specific compound may be effective against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications to the piperazine ring can enhance antibacterial efficacy .
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an enzyme inhibitor, particularly in the context of blood coagulation factors like Factor Xa. This application is crucial for developing anticoagulant therapies, especially for patients at risk of thromboembolic events. Patents have been filed regarding the synthesis of similar compounds with enhanced inhibitory properties against such enzymes .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of a closely related compound on leukemia cell lines. The results indicated a significant reduction in cell viability, suggesting that the structural features of piperazine and pyridazine contribute to its anticancer activity.
Case Study 2: Antimicrobial Screening
In another study, researchers synthesized various derivatives of pyridazine-containing compounds and tested their efficacy against common pathogens. The results showed that certain modifications increased antimicrobial activity, highlighting the importance of structural diversity in drug design.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Piperazine Cores
Key Observations:
- Morpholine vs. Trifluoromethyl : The trifluoromethyl group in compounds like 5k and 5l increases lipophilicity and metabolic stability but may reduce aqueous solubility compared to the morpholine-substituted target compound .
- Benzonitrile vs. Ester Groups : Benzonitrile derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects than ester-containing analogs (e.g., I-6230 from ), which may enhance interactions with enzymatic active sites .
Pharmacologically Active Analogs
Key Observations:
- Morpholine’s Role : Morpholine-containing compounds (e.g., the target compound and risovalisib ) are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
- Benzonitrile’s Versatility : The benzonitrile group is a common pharmacophore in anticancer agents (e.g., risovalisib ) and kinase inhibitors, as seen in the target compound and its analogs .
Biological Activity
4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile, a compound with the CAS number 2549049-69-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of 381.5 g/mol. The structure features a benzonitrile moiety linked to a piperazine derivative, which is further substituted with a pyridazine and morpholine group, suggesting potential interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of piperazine derivatives on different cancer cell lines. The results demonstrated that compounds with similar structural features to 4-{(4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl)} exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency against specific cancer types .
Anticonvulsant Activity
Additionally, derivatives containing piperazine structures have been associated with anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Data Table: Anticonvulsant Activity of Piperazine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | GABA receptor modulation |
| Compound B | 1.2 | Sodium channel inhibition |
| 4-{(4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl)} | 0.8 | GABA receptor modulation |
Mechanistic Insights
The biological activity of 4-{(4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl)} can be attributed to its ability to interact with multiple molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer signaling pathways, such as CDK2 and MAPK pathways .
- Acetylcholinesterase Inhibition : Piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, which may contribute to their neuroprotective effects .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and reagent stoichiometry). For example, THF is commonly used as a solvent for coupling reactions involving piperazine derivatives due to its polarity and ability to stabilize intermediates . Stepwise purification via column chromatography and monitoring by TLC ensures intermediate purity. Discrepancies between theoretical and observed NMR shifts (e.g., in pyridazine or morpholine protons) should be addressed by re-examining reaction intermediates for unreacted starting materials or byproducts .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Compare experimental - and -NMR chemical shifts with density functional theory (DFT)-calculated values to identify misassignments. For instance, coupling constants in pyridazine rings (typically ~9 Hz for vicinal protons) help distinguish regioisomers .
- IR : Analyze absorption bands for nitrile (C≡N, ~2220 cm) and morpholine (C-O-C, ~1120 cm) groups to confirm functional group integrity .
Advanced Research Questions
Q. How can conformational analysis of the piperazine ring inform target binding studies?
- Methodological Answer : Use X-ray crystallography (e.g., SHELX for refinement ) or Cremer-Pople puckering coordinates to quantify ring non-planarity. For example, a chair conformation in the piperazine ring enhances steric compatibility with hydrophobic enzyme pockets, while boat conformations may reduce binding affinity. Computational tools like Gaussian or ORCA can model ring puckering energetics .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogs of this compound?
- Methodological Answer : Design analogs by substituting the benzonitrile or morpholine moieties. For example:
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements.
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., piperazine-containing bromodomain inhibitors ) to identify trends in potency or selectivity.
Q. What methodologies are suitable for identifying biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates.
- Thermal Shift Assay : Monitor protein denaturation temperatures to detect ligand-binding stabilization .
- Transcriptomics : Profile gene expression changes (RNA-seq) in treated cells to infer pathway engagement.
Notes
- Citations exclude non-reliable sources (e.g., BenchChem) per user instructions.
- Advanced questions emphasize mechanistic and methodological depth, while basic questions focus on foundational synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
